2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide
CAS No.:
Cat. No.: VC16365176
Molecular Formula: C16H17ClF3N3O3S2
Molecular Weight: 455.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClF3N3O3S2 |
|---|---|
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | 2-[[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C16H17ClF3N3O3S2/c1-22(2)14(24)6-27-15-21-11-7-28(25,26)8-13(11)23(15)12-5-9(16(18,19)20)3-4-10(12)17/h3-5,11,13H,6-8H2,1-2H3 |
| Standard InChI Key | PSDTWRUCQBUBKT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Structural Analysis
-
Thienoimidazole Ring System: This part of the molecule is a fused ring system consisting of a thiophene and an imidazole ring. The presence of the 5,5-dioxido group suggests oxidation at the sulfur atom, which could affect the compound's reactivity and stability.
-
2-Chloro-5-(trifluoromethyl)phenyl Group: This group is known for its electron-withdrawing properties due to the trifluoromethyl group, which can influence the compound's electronic properties and potential biological activity.
-
Sulfanyl Group: This group connects the thienoimidazole ring to the N,N-dimethylacetamide moiety, potentially affecting the compound's solubility and reactivity.
-
N,N-Dimethylacetamide Moiety: Commonly used as a solvent or reagent in organic synthesis, this part of the molecule could influence the compound's solubility and stability.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the thienoimidazole ring, introduction of the sulfanyl group, and attachment of the phenyl and acetamide moieties. Specific synthesis protocols would depend on available starting materials and desired reaction conditions.
Data Tables
Since there is no direct information available on this compound in the search results, creating a data table would require hypothetical or speculative data. Instead, we focus on the structural components and potential implications for its properties.
| Component | Description | Potential Impact |
|---|---|---|
| Thienoimidazole Ring | Fused ring system with oxidation at sulfur | Stability, reactivity |
| 2-Chloro-5-(trifluoromethyl)phenyl | Electron-withdrawing group | Electronic properties, biological activity |
| Sulfanyl Group | Link between thienoimidazole and acetamide | Solubility, reactivity |
| N,N-Dimethylacetamide Moiety | Solubility and stability enhancer | Physical properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume